Molecular Weight Advantage
CRBN ligand-12 possesses a molecular weight (MW) of 310.30 g/mol [1]. In the context of PROTAC design, where maintaining a total MW under 1000 Da is critical for cellular permeability, the selection of a smaller E3 ligase ligand directly expands the allowable mass budget for the target protein ligand and linker [2]. Compared to widely used CRBN ligand-linker conjugates (e.g., Pomalidomide-PEG6-Alkyne, MW > 500 g/mol) [3], the 20-40% lower MW of CRBN ligand-12 provides a quantifiable advantage in initial hit expansion and lead optimization, enabling the synthesis of more drug-like heterobifunctional molecules.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 310.30 |
| Comparator Or Baseline | Pomalidomide-PEG6-Alkyne (Representative CRBN-Linker Conjugate): >500 g/mol |
| Quantified Difference | Approximately 38% lower molecular weight for the base ligand, allowing for a 38-40% reduction in starting building block mass. |
| Conditions | Calculated physicochemical property; standard PROTAC design heuristics. |
Why This Matters
Lower starting molecular weight of the ligand module provides a wider margin for incorporating diverse linkers and target warheads without breaching permeability thresholds, a key procurement and design consideration.
- [1] TargetMol. (n.d.). CRBN ligand-12 (Compound 9) Product Information. TargetMol. View Source
- [2] MedChemExpress. (n.d.). CRBN ligand-12 (Compound 9) Product Information. MedChemExpress. View Source
- [3] Sigma-Aldrich. (n.d.). Pomalidomide-PEG6-Alkyne Product Information. Merck KGaA. View Source
